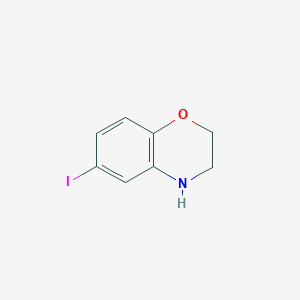

2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

Description

Overview of the Benzoxazine (B1645224) Core in Heterocyclic Chemistry

The 2H-1,4-benzoxazine scaffold is a prominent heterocyclic system featuring a benzene (B151609) ring fused to a 1,4-oxazine ring. nih.gov This core structure is a foundational element in a wide array of both natural and synthetic compounds. ijnc.ir In medicinal chemistry, benzoxazine and its derivatives are recognized as "privileged scaffolds" because they are capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Compounds incorporating the 3,4-dihydro-2H-1,4-benzoxazine ring system have demonstrated significant potential, with derivatives exhibiting anti-inflammatory, antimicrobial, anti-cancer, and antitubercular properties. ijnc.irnih.gov The structural framework of benzoxazines serves as a versatile building block for the synthesis of more complex, therapeutically relevant molecules. researchgate.netresearchgate.net The interest in these compounds is driven by their promising biological profiles and their utility in developing new synthetic methodologies. researchgate.net The development of efficient synthetic strategies for 3,4-dihydro-2H-1,4-benzoxazines is an active area of research, spurred by their potential applications in pharmacology and materials science. researchgate.netmdpi.com

The Unique Role of Iodine Substituents in Organic Synthesis and Functionalization

The incorporation of an iodine atom into an organic molecule, creating an organoiodine compound, imparts unique and powerful functionalities. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgfiveable.me This reactivity is a cornerstone of its utility in organic synthesis, allowing for the facile replacement of the iodine atom with a wide range of other functional groups. fiveable.me

Iodinated aromatic compounds are particularly valuable as precursors in a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern synthetic chemistry for the construction of complex molecular architectures. The presence of iodine on a scaffold like benzoxazine provides a reactive handle for chemists to introduce further molecular diversity. researchgate.net

Furthermore, iodine's large atomic size and distinct electronic properties can influence a molecule's physical and chemical characteristics, including its reactivity and biological interactions. fiveable.me While molecular iodine (I₂) and iodide salts are common reagents for introducing this halogen, the field continues to evolve with greener and more efficient iodination methods. mdpi.com

Research Landscape and Knowledge Gaps Pertaining to 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

A review of the current scientific literature reveals a significant knowledge gap specifically concerning 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-. While extensive research exists on the parent 3,4-dihydro-2H-1,4-benzoxazine scaffold and its various derivatives (such as those with nitro or amino groups), dedicated studies on the 6-iodo variant are notably scarce. google.comorganic-chemistry.org

The synthesis of related compounds, such as 3,4-dihydro-2H-1,4-benzoxazin-6-ol, has been documented, typically involving the reduction of the corresponding lactam (6-hydroxy-2H-benzo[b] fiveable.meorganic-chemistry.orgoxazin-3(4H)-one) with reagents like borane-THF complex. chemicalbook.com General methods for the synthesis of the benzoxazine ring often involve the cyclization of substituted 2-aminophenols. researchgate.net

The lack of specific research on 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- presents an opportunity for future investigation. The synthesis could likely be achieved either by direct iodination of 3,4-dihydro-2H-1,4-benzoxazine or by utilizing a pre-iodinated precursor, such as 2-amino-4-iodophenol (B79513), in a standard benzoxazine ring-forming reaction. The resulting compound would be a valuable intermediate for further synthetic elaboration via cross-coupling reactions at the C-6 position, enabling the creation of a novel library of benzoxazine derivatives for biological screening and materials development. The high reactivity of the C-I bond would make it a prime candidate for introducing new substituents to explore structure-activity relationships.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound: 3,4-Dihydro-2H-1,4-benzoxazine Note: This data is for the unsubstituted parent compound, as specific experimental data for the 6-iodo derivative is not readily available.

| Property | Value | Source |

| CAS Number | 5735-53-5 | thermofisher.com |

| Molecular Formula | C₈H₉NO | thermofisher.com |

| Molecular Weight | 135.16 g/mol | thermofisher.com |

| Appearance | Clear pale yellow to yellow liquid | thermofisher.com |

| Refractive Index | 1.5940-1.5990 @ 20°C | thermofisher.com |

Table 2: Calculated Properties of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- Note: These properties are calculated based on the chemical structure and have not been experimentally verified from the available literature.

| Property | Value |

| Molecular Formula | C₈H₈INO |

| Molecular Weight | 261.06 g/mol |

| InChIKey | Not available |

| Canonical SMILES | C1OC2=CC(=C(C=C2)I)N1 |

Structure

3D Structure

Properties

Molecular Formula |

C8H8INO |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

6-iodo-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C8H8INO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 |

InChI Key |

OQYPWJRLZKJEON-UHFFFAOYSA-N |

SMILES |

C1COC2=C(N1)C=C(C=C2)I |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)I |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2h 1,4 Benzoxazine, 3,4 Dihydro 6 Iodo

Reactivity of the Benzoxazine (B1645224) Ring System in the Presence of the C-6 Iodine

The reactivity of the 3,4-dihydro-2H-1,4-benzoxazine ring is significantly influenced by the presence of the iodine atom at the C-6 position. As an electron-withdrawing substituent, the iodine atom can affect the stability of reaction intermediates and the electron density of the heterocyclic ring, thereby modulating its susceptibility to various transformations. nih.gov

Ring-Opening Reactions and Subsequent Transformations

The benzoxazine ring is known to undergo ring-opening under various conditions, most commonly through thermal or acid-catalyzed pathways. researchgate.netmdpi.com This process typically initiates through the protonation of the nitrogen or oxygen atom, followed by cleavage of the C-O or C-N bond to generate a reactive intermediate, such as a carbocation or an iminium ion. mdpi.comresearchgate.net These intermediates can then undergo subsequent reactions, most notably polymerization, to form high-performance polybenzoxazine resins. nih.govresearchgate.netresearchgate.netnih.gov

For 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, acid-catalyzed ring-opening, for instance using strong acids like HCl, is an expected pathway. conicet.gov.ar The initial step would involve the formation of a phenolic structure through cleavage of the ether linkage. Lewis acids are also effective catalysts for the ring-opening polymerization of benzoxazines, proceeding through a cationic chain polymerization mechanism. mdpi.comresearchgate.net The electron-withdrawing nature of the C-6 iodine substituent is anticipated to influence the rate of these reactions by affecting the stability of the cationic intermediates formed during the ring-opening process. nih.gov

Ring-Expansion and Contraction Reactions

While less common than ring-opening, the benzoxazine scaffold has the potential to undergo ring-expansion and contraction reactions, yielding more complex heterocyclic systems.

Ring-Expansion: Research on related 1,3-benzoxazine derivatives has demonstrated that they can undergo ring expansion to form eight-membered lactones when treated with an acid catalyst like p-toluenesulfonic acid in acetic anhydride. nih.gov This transformation suggests that under appropriate conditions, the 1,4-benzoxazine ring system in 6-iodo-3,4-dihydro-2H-1,4-benzoxazine could potentially be expanded to a nine-membered ring system.

Ring-Contraction: The contraction of larger heterocyclic rings to form benzoxazines has been documented. For example, 5,6-dihydro-2H-benzo[b] nih.govwikipedia.orgoxazocines have been converted to 3,4-dihydro-2H-1,4-benzoxazine derivatives via a Pd(II)-catalyzed enantioselective ring contraction. acs.org Although this demonstrates the formation rather than the reaction of the benzoxazine ring, it highlights the inherent stability of the six-membered ring system. Other heterocyclic systems have shown that ring contraction can be induced by reagents that interact with a substituent; for instance, iodo-oxyacylation has been used to induce the ring contraction of thiopyrans to thiolanes. researchgate.net This opens the possibility for developing novel ring-contraction methodologies for the 6-iodo-substituted benzoxazine.

Transformations Involving the C-6 Iodine Atom as a Functional Handle

The iodine atom at the C-6 position serves as a highly versatile functional handle for a wide array of synthetic transformations. Aryl iodides are particularly reactive substrates for transition-metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-I bond is an excellent site for forming new carbon-carbon bonds, significantly enhancing the molecular complexity of the benzoxazine scaffold. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a base. nih.gov It is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- with various boronic acids is expected to proceed efficiently.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) | Reference(s) |

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃, or K₃PO₄ | Toluene, Dioxane/H₂O, DMF | 80 - 100 | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 - 100 | researchgate.net |

| PdCl₂(dppf) | Cs₂CO₃ or K₂CO₃ | DMF or Dioxane | 80 - 110 | N/A |

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing arylalkynes. The Sonogashira reaction has been successfully used to create polymers from iodo-functional bisbenzoxazine monomers, demonstrating its applicability to this class of compounds. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Reference(s) |

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N, Diisopropylamine | THF, DMF, Toluene | Room Temp. - 80 | researchgate.netwikipedia.orgresearchgate.net |

| PdCl₂(PPh₃)₂ | None (with TBAF) | TBAF | Solvent-free | Room Temp. - 50 | nih.gov |

| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 60 - 100 | N/A |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rug.nl Ligandless palladium acetate (B1210297) or palladium on carbon are often effective catalysts for reactive substrates like aryl iodides. rug.nl This reaction provides a direct method for the vinylation of the benzoxazine core at the C-6 position.

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) | Reference(s) |

| Pd(OAc)₂ | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile | 80 - 140 | rug.nl |

| Pd/C | Et₃N | DMF/H₂O | 100 - 190 | rug.nl |

| PdCl₂(PPh₃)₂ | Et₃N | Toluene | 100 | N/A |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com The reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In the case of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, the iodine atom is the leaving group. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is favored by a highly polarized carbon-halogen bond. youtube.comyoutube.com Consequently, the reactivity order is often F > Cl > Br > I, which is the reverse of the leaving group ability. youtube.com This suggests that SNAr reactions on the 6-iodo derivative may require strong nucleophiles or harsh reaction conditions.

Studies on the isomeric compound 6-iodo-4H-3,1-benzoxazin-4-one have shown that reaction with nitrogen nucleophiles leads to ring transformation into quinazolinone derivatives rather than direct substitution of the iodine atom. researchgate.net This indicates that for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, nucleophilic attack might preferentially occur at other sites or induce rearrangement, depending on the nature of the nucleophile and the reaction conditions.

Reduction of the Iodine Atom

The carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively removing the iodine substituent. This transformation is useful for synthesizing the parent 3,4-dihydro-2H-1,4-benzoxazine from its 6-iodo derivative. Common methods for this reduction include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or the use of hydride reagents. For instance, the reduction of the related 6-hydroxy-2H-benzo[b] nih.govwikipedia.orgoxazin-3(4H)-one to its corresponding dihydrobenzoxazine has been achieved using a borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemicalbook.com Similarly, aryl halides have been reduced using a combination of sodium hydride and lithium iodide. nih.gov These methods are expected to be effective for the reduction of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-.

Oxidative Transformations at the Iodine Center

The iodine atom in 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- is susceptible to oxidation, leading to the formation of hypervalent iodine species. These species are powerful and versatile reagents in organic synthesis, acting as efficient oxidants and enabling transformations that are otherwise challenging. acs.orgchim.it The oxidation of the iodoarene moiety can be achieved using a variety of strong oxidizing agents, converting the iodine(I) center to a hypervalent iodine(III) or iodine(V) state. nih.govnih.gov

The resulting hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes or (bis(trifluoroacetoxy)iodo)arenes, are characterized by a trigonal bipyramidal geometry. nih.gov In this arrangement, the electronegative ligands occupy the axial positions, while the aryl group and two lone pairs of electrons are situated in the equatorial positions. acs.orgnih.gov This structure is key to their reactivity, which is often compared to that of transition metals. acs.orgnih.gov These in situ generated or isolated hypervalent iodine reagents can participate in a wide array of synthetic transformations, including oxidative functionalizations of alkenes and carbonyl compounds, as well as facilitating various coupling reactions. acs.orgchim.itnih.gov

A primary mode of reactivity for iodoarenes involves oxidative addition, a fundamental step in many catalytic cycles, particularly those involving transition metals like palladium and nickel. researchgate.net The rate of oxidative addition is influenced by both electronic and steric factors of the aryl iodide. While specific kinetic data for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- is not extensively documented, studies on analogous ortho-substituted aryl iodides show that steric hindrance and the electronic nature of the substituents can decelerate the reaction rate compared to unsubstituted aryl iodides. researchgate.net

| Iodoarene Precursor | Oxidizing Agent | Resulting Hypervalent Iodine(III) Reagent | Typical Application |

|---|---|---|---|

| Iodobenzene | Peracetic acid | (Diacetoxyiodo)benzene (PIDA) | Oxidation of alcohols, phenols; cyclizations |

| Iodobenzene | Trifluoroperacetic acid | (Bis(trifluoroacetoxy)iodo)benzene (PIFA) | Dearomatization, intramolecular cyclizations |

| o-Iodobenzoic acid | Potassium bromate (B103136) (KBrO₃) | 2-Iodoxybenzoic acid (IBX) (Iodine V) | Selective oxidation of alcohols to aldehydes/ketones |

| Iodobenzene | Selectfluor | Generated in situ for catalytic cycles | Oxidative cyclization of anilines |

Intramolecular Reactivity and Rearrangements

The structure of 6-iodo-3,4-dihydro-2H-1,4-benzoxazine is predisposed to intramolecular reactions, where the iodine substituent can play a crucial role as either a reactive site or a directing group.

Iodine-mediated electrophilic cyclization, or iodocyclization, is a powerful method for constructing heterocyclic systems. nih.govresearchgate.net In the context of a molecule like 6-iodo-3,4-dihydro-2H-1,4-benzoxazine, if an unsaturated tether were present on the nitrogen or elsewhere on the ring, the iodine atom could be activated to induce cyclization. More commonly, the iodo-substituted aryl group itself can participate in cyclizations after being transformed into a more reactive species.

For instance, hypervalent iodine(III) reagents generated from the iodo-benzoxazine can catalyze oxidative cyclizations. Studies on ortho-substituted anilines have demonstrated that iodine(III) catalysts, generated in situ from an iodoarene and an oxidant like Selectfluor, can trigger oxidative cyclization to form new heterocyclic rings. chemrxiv.orgnih.gov These reactions are proposed to proceed through cationic intermediates, where the hypervalent iodine species acts as a potent electrophile or Lewis acid to activate a tethered nucleophile for ring closure. chemrxiv.org The reaction of N,N-dialkyl-2-(1-alkynyl)anilines with iodine, for example, leads to the formation of 3-iodoindoles through an electrophilic cyclization pathway. figshare.com This highlights the potential for the amino- and iodo-substituted benzene (B151609) ring in the target molecule to participate in similar transformations if appropriately functionalized.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This property makes iodoarenes valuable precursors in radical-mediated reactions. wikipedia.org For 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, the generation of the corresponding benzoxazinyl radical can initiate intramolecular cyclization cascades if a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule. wikipedia.orgresearchgate.net

Radical cyclizations are typically initiated by a radical initiator (e.g., AIBN) in the presence of a chain transfer agent like tributyltin hydride, although modern methods often seek to avoid tin reagents. princeton.edu Photoredox catalysis offers a milder alternative for generating aryl radicals from aryl iodides. rsc.org Once formed, the aryl radical can add to an intramolecular multiple bond, with the regioselectivity often favoring the formation of five- and six-membered rings (Exo cyclization is generally preferred over Endo). wikipedia.org The resulting cyclized radical is then quenched to complete the reaction. wikipedia.org While specific studies on the title compound are scarce, the principles of radical cyclization are well-established for a wide range of iodo-substituted heterocycles. iupac.org Furthermore, iodine(III) reagents themselves can be precursors to radicals under certain conditions, such as photolysis or single-electron transfer (SET) reduction, expanding the scope of radical chemistry accessible from the parent iodo-benzoxazine. nih.gov

| Reaction Type | Key Intermediate | Typical Reagents | Resulting Transformation |

|---|---|---|---|

| Cationic Cyclization | Iodonium (B1229267) ion / Cationic species | I₂, NIS, or I(III) reagents + Lewis/Brønsted Acid | Formation of iodo-substituted heterocycles |

| Radical-Mediated Cyclization | Aryl radical | Bu₃SnH/AIBN, or Photoredox catalyst + light | Formation of non-iodinated fused or spirocyclic systems |

Investigations into Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic investigations into reactions of analogous aryl iodides provide significant insight. For oxidative transformations, the pathway often begins with the oxidation of the iodoarene to a hypervalent iodine(III) species. nih.gov In arylation reactions using diaryliodonium salts (which can be derived from iodoarenes), several pathways are possible, including ligand coupling, aryne formation, or even direct nucleophilic aromatic substitution on the hypervalent iodine intermediate. su.seresearchgate.net

In transition-metal-catalyzed cross-coupling reactions, the mechanism typically involves an oxidative addition step where the low-valent metal inserts into the C-I bond. researchgate.net Kinetic studies on related systems have established that this step is often rate-limiting and follows different pathways (e.g., three-center concerted vs. halogen-atom abstraction) depending on the metal, ligands, and substrate. For radical reactions, the pathway involves initiation (homolysis of the C-I bond), propagation (cyclization of the aryl radical onto a π-system), and termination steps. princeton.edu Competing pathways, such as direct reduction of the initial radical before cyclization, can be a significant issue. researchgate.net

The direct observation of reactive intermediates and transition states is experimentally challenging due to their fleeting nature. However, a combination of kinetic studies, trapping experiments, and computational chemistry provides a powerful tool for their characterization. su.seresearchgate.netmit.edu For example, in O-arylation reactions with diaryliodonium salts, aryne intermediates have been successfully trapped, and computational studies (DFT) have been used to compare the energy barriers of competing pathways, such as ligand coupling versus aryne formation. su.seresearchgate.net

Computational models have become increasingly sophisticated, allowing for the prediction of transition state structures with high accuracy in just a few seconds. mit.edu These models, trained on large datasets of quantum chemical calculations, can help elucidate the geometries and energies of transition states for key steps like oxidative addition or the cyclization event itself. researchgate.netresearchgate.net For the reactions of 6-iodo-3,4-dihydro-2H-1,4-benzoxazine, such studies would be invaluable for understanding stereochemical outcomes in cyclization reactions or for predicting the relative rates of competing mechanistic pathways.

Derivatization and Complex Analog Synthesis Based on 2h 1,4 Benzoxazine, 3,4 Dihydro 6 Iodo

Introduction of Diverse Functional Groups via the C-6 Iodine

The carbon-iodine bond at the C-6 position of 3,4-dihydro-2H-1,4-benzoxazine is a prime site for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide facilitates reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

While specific examples with 3,4-dihydro-6-iodo-2H-1,4-benzoxazine are not extensively documented in readily available literature, the principles of these reactions are well-established with analogous aryl halides. For instance, the Suzuki-Miyaura coupling of 6-bromo-5,7,8-trimethyl-1,4-benzoxazines with a variety of arylboronic acids has been successfully demonstrated, suggesting that the corresponding 6-iodo derivative would react with even greater facility. rsc.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield 6-aryl-substituted benzoxazines.

The Sonogashira coupling offers a pathway to introduce alkynyl moieties. This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst. chemicalbook.comresearchgate.netresearchgate.netresearchgate.net The resulting 6-alkynyl-3,4-dihydro-2H-1,4-benzoxazines can serve as precursors for more complex structures.

The Heck reaction provides a method for the vinylation of the C-6 position by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgclockss.org This reaction typically proceeds with high trans selectivity, affording the corresponding 6-vinyl-substituted benzoxazine (B1645224) derivatives.

Furthermore, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 6-amino-3,4-dihydro-2H-1,4-benzoxazine derivatives. researchgate.netresearchgate.netshd-pub.org.rs This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and a base. researchgate.netshd-pub.org.rs A study on the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines utilized a Buchwald-Hartwig cross-coupling between various 1,4-benzoxazines and substituted bromobenzenes, highlighting the utility of this reaction in functionalizing the benzoxazine core. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of the C-6 Position

| Reaction | Coupling Partner | Resulting Functional Group | Key Reagents |

| Suzuki-Miyaura | Arylboronic acid | Aryl | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | Alkynyl | Pd catalyst, Cu(I) cocatalyst, Base |

| Heck | Alkene | Vinyl | Pd catalyst, Base |

| Buchwald-Hartwig | Amine | Amino | Pd catalyst, Phosphine ligand, Base |

Multi-Component Reactions Incorporating the Iodobenzoxazine Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each component. The application of 3,4-dihydro-6-iodo-2H-1,4-benzoxazine in MCRs offers a rapid route to generate libraries of diverse and complex molecules.

While specific examples detailing the use of 6-iodobenzoxazine in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the literature, the potential exists. For instance, the Passerini reaction, which combines an isocyanide, an aldehyde or ketone, and a carboxylic acid, could theoretically incorporate a benzoxazine moiety if one of the components bears this scaffold. Similarly, the Ugi reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, presents another avenue for the inclusion of the iodobenzoxazine core, potentially through a component like a benzoxazine-containing amine or carboxylic acid.

A novel one-pot, multicomponent green synthesis of substituted 3,4-dihydro-2H-benzo[b] researchgate.netoxazine (B8389632) analogues has been developed, proceeding through the in-situ formation of a Schiff base followed by alkylation and intramolecular cyclization. organic-chemistry.org This demonstrates the feasibility of constructing the benzoxazine ring system in a multicomponent fashion, a strategy that could be adapted to incorporate the iodo-substituent.

Synthesis of Polycyclic Systems Containing the Iodinated Benzoxazine Moiety

The 3,4-dihydro-6-iodo-2H-1,4-benzoxazine scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. These larger structures are of interest in various fields, including materials science and the development of novel therapeutic agents.

One approach to constructing polycyclic systems is through intramolecular cyclization reactions following an initial intermolecular coupling at the C-6 position. For example, a Sonogashira coupling to introduce an alkyne with a suitably positioned functional group could be followed by an intramolecular cyclization to form a new fused ring.

A notable example of the synthesis of tricyclic benzoxazines involves a one-pot biochemo-multienzyme cascade reaction. researchgate.net This process utilizes a lipase (B570770) and a tyrosinase for the ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and a tandem intramolecular ring closure to form tricyclic lactones and lactams. researchgate.net While this specific example does not start with the 6-iodo derivative, it showcases a modern enzymatic approach to building complex polycyclic structures based on the benzoxazine core.

Domino reactions also provide an efficient route to polycyclic systems. For instance, a domino aziridine (B145994) ring opening with o-bromophenols followed by a palladium-catalyzed coupling-cyclization has been used to synthesize trans-3,4-dihydro-2H-1,4-benzoxazine moieties. shd-pub.org.rs Adapting such strategies to start with a pre-functionalized iodobenzoxazine could lead to the formation of novel fused heterocyclic systems.

Development of Stereospecific and Stereoselective Derivatives

The introduction of stereocenters into the 3,4-dihydro-2H-1,4-benzoxazine scaffold is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity and material properties.

Several methods have been developed for the stereospecific and stereoselective synthesis of benzoxazine derivatives. An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity has been achieved through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. researchgate.net This method allows for the stereospecific transfer of chirality from the starting aziridine to the final benzoxazine product.

Furthermore, a study on the synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netbenzoxazines (with methoxy, chloro, and nitro groups) has been reported. This was achieved through the acylative kinetic resolution of racemic mixtures using (S)-naproxen acyl chloride as a chiral resolving agent. This method yielded diastereomeric amides that could be separated, followed by hydrolysis to afford the individual (S)- and (R)-enantiomers with high enantiomeric excess. This approach is directly applicable to the resolution of racemic 3,4-dihydro-6-iodo-2H-1,4-benzoxazine derivatives.

Palladium-catalyzed tandem allylic substitution using chiral ligands like WingPhos has also been employed to produce chiral vinyl-substituted dihydro-2H-benzo[b] researchgate.netoxazines in high yields and enantioselectivities. researchgate.net Additionally, a chiral phosphoric acid has been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes to yield chiral 2H-1,4-benzoxazines. researchgate.net

Table 2: Methods for Stereoselective Synthesis of Benzoxazine Derivatives

| Method | Description | Key Features |

| Aziridine Ring Opening/Cyclization | Lewis acid-catalyzed SN2 ring opening of chiral aziridines followed by Cu(I)-catalyzed cyclization. | Excellent enantio- and diastereospecificity. researchgate.net |

| Acylative Kinetic Resolution | Resolution of racemic mixtures using a chiral acylating agent. | Provides access to both enantiomers with high enantiomeric excess. |

| Palladium-Catalyzed Tandem Allylic Substitution | Use of a palladium catalyst with a chiral ligand to introduce a vinyl group stereoselectively. | High yields and enantioselectivities. researchgate.net |

| Chiral Phosphoric Acid Catalysis | Enantioselective desymmetrization of prochiral oxetanes. | Transition metal-free, high enantioselectivity. researchgate.net |

Advanced Spectroscopic Characterization Techniques for 2h 1,4 Benzoxazine, 3,4 Dihydro 6 Iodo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed view of the molecular framework of "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural picture can be assembled.

¹H, ¹³C, ¹⁵N NMR for Structural Elucidation

The structural elucidation of "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-" is fundamentally achieved through the application of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each technique provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, the methylene (B1212753) protons of the oxazine (B8389632) ring typically appear as triplets, while the aromatic protons exhibit more complex splitting patterns. usm.edu The introduction of an iodine atom at the 6-position significantly influences the chemical shifts of the aromatic protons. Due to iodine's anisotropic effects, the proton ortho to the iodine (H-5) is expected to be deshielded, while the proton meta (H-7) will experience a smaller effect. modgraph.co.uk The proton at the 8-position (H-8) will also be affected, though to a lesser extent. The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The iodine substituent has a pronounced effect on the chemical shifts of the aromatic carbons. nih.govrsc.org The carbon atom directly attached to the iodine (C-6), known as the ipso-carbon, will experience a significant upfield shift due to the "heavy atom effect". nih.govresearchgate.net The other aromatic carbons will also show shifts depending on their position relative to the iodine. The methylene carbons of the oxazine ring (C-2 and C-3) are less affected by the substituent on the aromatic ring. mdpi.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less sensitive, can provide valuable information about the electronic environment of the nitrogen atom within the heterocyclic ring. The chemical shift of the nitrogen in the 3,4-dihydro-2H-1,4-benzoxazine ring is influenced by the nature of the substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~4.3 | t |

| H-3 | ~3.4 | t |

| H-5 | ~7.0 | d |

| H-7 | ~6.8 | dd |

| H-8 | ~6.6 | d |

| N-H | ~3.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~65 |

| C-3 | ~45 |

| C-4a | ~140 |

| C-5 | ~125 |

| C-6 | ~85 |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~144 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-", COSY would show correlations between the protons on C-2 and C-3, and among the aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the signals of the methylene groups (C-2/H-2 and C-3/H-3) and the aromatic CH groups (C-5/H-5, C-7/H-7, and C-8/H-8).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. In the context of "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-", NOESY could reveal through-space interactions between the protons on the oxazine ring and the aromatic ring.

Halogen NMR (e.g., ¹²⁷I NMR) for Local Environment Studies

While in principle ¹²⁷I NMR could provide direct information about the electronic environment of the iodine atom, its practical application is often limited. The ¹²⁷I nucleus is a quadrupolar nucleus, which typically leads to very broad NMR signals, making detection and interpretation challenging for covalently bonded iodine in molecules of this nature. Therefore, its use for studying the local environment in "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-" is not commonly reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-". By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of iodine, with its single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

Table 3: Predicted HRMS Data for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

| Ion | Calculated Exact Mass |

| [M]⁺• | 260.9647 |

| [M+H]⁺ | 261.9725 |

The analysis of halogenated compounds by GC-HRMS is a well-established method for achieving high sensitivity and selectivity. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion or protonated molecule) to generate a spectrum of product ions. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of benzoxazine (B1645224) derivatives often involves the cleavage of the oxazine ring. researchgate.netresearchgate.net For "2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-", a plausible fragmentation pathway upon electron impact (EI) or collision-induced dissociation (CID) would likely involve the loss of small neutral molecules from the heterocyclic ring and cleavage of the C-I bond.

Table 4: Plausible Fragmentation Pathways for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

| 261 ([M+H]⁺) | H₂O | 243 |

| 261 ([M+H]⁺) | C₂H₄ | 233 |

| 261 ([M+H]⁺) | I• | 134 |

| 261 ([M+H]⁺) | C₂H₄O | 217 |

The study of fragmentation patterns is crucial for the structural characterization of heterocyclic compounds. nih.gov

Vibrational Spectroscopy

An FTIR spectrum of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- would be expected to show characteristic absorption bands for the benzoxazine ring system. Key vibrational modes would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the dihydro-oxazine ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups in the oxazine ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric Stretching: A strong, characteristic band for the asymmetric stretching of the ether linkage in the oxazine ring would be expected around 1230 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bond would also be present.

C-I Stretching: The carbon-iodine bond stretching vibration would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Without specific experimental data, a detailed data table of peak assignments cannot be constructed.

Raman spectroscopy, being complementary to FTIR, would provide further insights into the vibrational modes of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. Key expected features would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene (B151609) ring typically gives a strong signal.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be active.

Oxazine Ring Vibrations: The skeletal vibrations of the oxazine ring would produce a characteristic set of peaks.

A detailed data table of Raman shifts and their assignments is not available without experimental or computational results.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- would reveal:

Molecular Conformation: The exact conformation of the oxazine ring, which is typically a half-chair in related structures.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-N, C-I) and angles, providing insight into the electronic effects of the iodine substituent.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or stacking interactions.

While the crystal structure of a related compound, 3,3′-(ethane-1,2-diyl)bis(6-iodo-3,4-dihydro-2H-1,3-benzoxazine), has been reported and shows a half-chair conformation for the oxazine ring, this data cannot be directly transferred to the monomeric title compound. Specific unit cell dimensions, space group, and atomic coordinates for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- are not available in the current literature. A data table of its crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Studies of 2h 1,4 Benzoxazine, 3,4 Dihydro 6 Iodo

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic properties and bonding nature of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-. These methods offer a detailed description of the molecule's electron distribution, orbital energies, and the influence of the iodine substituent on the benzoxazine (B1645224) core.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of benzoxazine derivatives due to its balance of computational cost and accuracy. scispace.com For 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, DFT calculations can predict key electronic parameters. The introduction of an iodine atom at the 6-position is expected to significantly influence the electronic landscape of the benzoxazine ring. Iodine, being an electron-withdrawing group through induction yet a weak deactivator due to hyperconjugation and its large size, will modulate the electron density across the aromatic ring and the heterocyclic portion of the molecule.

DFT studies on related benzoxazinones have demonstrated the utility of this approach in understanding electronic properties and have shown good agreement with experimental data. scispace.com Theoretical calculations on amide-functional benzoxazines have also utilized DFT to explain polymerization temperatures by analyzing bond softening effects due to intramolecular hydrogen bonding. researchgate.net

Table 1: Predicted Electronic Properties of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- using DFT

| Property | Predicted Value | Influence of Iodine Substituent |

| HOMO Energy | Lowered | Increased oxidative stability |

| LUMO Energy | Lowered | Increased electrophilicity |

| HOMO-LUMO Gap | Narrowed | Potential for altered reactivity and spectral properties |

| Dipole Moment | Increased | Enhanced polarity |

Note: The values in this table are qualitative predictions based on the known effects of halogen substitution on aromatic systems and have not been derived from specific computational runs on the target molecule.

Ab initio methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. For 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be employed to obtain a more precise description of electron correlation effects. These methods are particularly useful for validating DFT results and for calculating properties where electron correlation is critical. Studies on related benzoxazine resins have reexamined Hammett substituent constants by calculating the natural charge on the phenolic moiety via ab initio calculations using the Gaussian program. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- are crucial for its chemical behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and dynamic behavior of the molecule.

The oxazine (B8389632) ring in 3,4-dihydro-2H-1,4-benzoxazine derivatives typically adopts a half-chair or sofa conformation. For the 6-iodo derivative, computational modeling can determine the preferred conformation and the energy barriers between different conformers. A study on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives utilized NMR studies and computer modeling to discuss structure-activity relationships, highlighting the importance of conformational analysis. doi.org

Molecular dynamics simulations can provide insights into the behavior of the molecule over time at a given temperature. researchgate.net These simulations can reveal the flexibility of the benzoxazine ring, the rotational freedom of the N-H and C-I bonds, and potential intermolecular interactions in a condensed phase. MD simulations have been successfully used to predict the physical and mechanical properties of polybenzoxazine resin systems as a function of crosslinking density. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-.

Table 2: Predicted Spectroscopic Data for 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-

| Spectroscopic Technique | Predicted Features | Notes |

| ¹H NMR | Downfield shift of aromatic protons adjacent to the iodine atom. | The magnitude of the shift can be predicted using GIAO (Gauge-Including Atomic Orbital) methods. scilit.com |

| ¹³C NMR | Significant deshielding of the carbon atom bonded to iodine (C6). | The chemical shift of C6 is expected to be in a characteristic range for iodo-substituted aromatic rings. scilit.com |

| IR Spectroscopy | Characteristic C-I stretching vibration in the far-infrared region. | Vibrational frequencies can be calculated using DFT, with good agreement with experimental data for similar compounds. scispace.com |

| UV-Vis Spectroscopy | Bathochromic shift (shift to longer wavelengths) of absorption bands. | Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Vis spectra. scispace.com |

Note: The predictions in this table are based on established principles of spectroscopy and computational chemistry applied to halogenated aromatic compounds.

The use of computational methods to predict NMR spectra for complex organic molecules has been well-documented. scilit.comuncw.edu For 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-, DFT calculations can provide theoretical chemical shifts and coupling constants that can be compared with experimental data to confirm the structure.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-. For instance, the ring-opening polymerization of benzoxazines is a key process that can be studied computationally. DFT calculations can be used to model the transition states and intermediates of the polymerization process, providing insights into the reaction pathway and the factors that influence the reaction rate. researchgate.net The presence of the iodine substituent may affect the polymerization behavior by altering the electron density of the aromatic ring and influencing the stability of cationic intermediates.

Design of Novel Iodobenzoxazine Derivatives Through In Silico Approaches

In silico design strategies can be employed to create novel derivatives of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- with enhanced properties. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental testing. For example, quantitative structure-activity relationship (QSAR) studies can be used to correlate molecular descriptors with specific biological activities or physical properties. nih.gov

The design of novel benzoxazine derivatives with specific functionalities is an active area of research. researchgate.net For instance, computational screening could be used to identify substituents that would improve the thermal stability, solubility, or biological activity of the 6-iodobenzoxazine scaffold. Molecular docking studies, a common in silico technique, can predict the binding affinity of designed ligands to a target protein, which is particularly relevant in drug discovery. ijpsjournal.com

Future Research Directions and Emerging Trends in Iodinated 2h 1,4 Benzoxazine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of benzoxazine (B1645224) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. Future efforts concerning 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- will increasingly focus on environmentally benign and sustainable synthetic routes.

Bio-Based Feedstocks: A primary trend is the move away from petroleum-based precursors towards renewable resources. researchgate.netacs.orgrsc.org Research has demonstrated the feasibility of synthesizing benzoxazine monomers from natural reactants like sesamol, furfurylamine, vanillin, and cardanol. researchgate.netacs.orgrsc.orgrsc.org This bio-inspired design philosophy could be extended to the synthesis of iodinated benzoxazines, potentially by utilizing iodinated phenolic compounds derived from natural sources or by developing efficient methods for the iodination of bio-derived benzoxazine precursors. nih.govnih.gov A study by Verdejo et al. highlighted the synthesis of a truly bio-based benzoxazine where all three components (phenol, amine, and aldehyde) were derived from renewable sources. rsc.org

Waste-Minimized Processes: The development of waste-minimized protocols is another critical area. This includes the use of solvent-free reaction conditions, which have been successfully applied to benzoxazine synthesis. rsc.org Additionally, methods that reduce the number of synthetic steps and avoid the use of hazardous reagents are being prioritized. For instance, traditional syntheses often rely on reducing agents like sodium borohydride (B1222165) (NaBH₄), which is expensive and requires careful handling. mdpi.com Newer methods that circumvent such reagents are considered more sustainable. mdpi.com Research into the direct iodination of aromatic compounds or deprotometalation-iodolysis sequences offers more efficient and atom-economical pathways to iodinated heterocycles. mdpi.com

Safer Solvents and Catalysts: The choice of solvents and catalysts plays a crucial role in the greenness of a synthetic process. The use of preferred solvents like ethanol (B145695) and ethyl acetate (B1210297) in both synthesis and purification is a key aspect of green chemistry. acs.org Furthermore, iodine itself is recognized as a non-toxic, readily available, and easy-to-handle electrophilic reagent for promoting halocyclization reactions to produce iodofunctionalized heterocycles under mild conditions. researchgate.net Metal-free catalytic systems are also gaining traction for the synthesis of dihydro-2H-1,4-benzoxazines, offering an alternative to potentially toxic or expensive metal catalysts. researchgate.net

Exploration of Novel Reactivity and Catalytic Systems

The iodine substituent at the 6-position of the benzoxazine ring is a key feature that enables a wide range of post-synthetic modifications. Future research will heavily focus on exploiting this reactivity to generate novel derivatives with diverse functionalities.

Cross-Coupling Reactions: The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast array of substituents (aryl, alkynyl, vinyl, and amino groups) onto the benzoxazine core. Aromatic iodides are well-established as excellent substrates for these transformations. mdpi.com This would enable the synthesis of a library of 6-substituted-3,4-dihydro-2H-1,4-benzoxazine derivatives, which could be screened for various applications.

Catalytic C-H Functionalization: Another emerging area is the use of the benzoxazine scaffold to direct C-H functionalization reactions at other positions on the aromatic ring. While the iodine atom is a primary site for functionalization, advanced catalytic systems can enable the selective activation of other C-H bonds, leading to multifunctionalized benzene (B151609) cores. nih.gov

Polymerization Catalysis: The polymerization of benzoxazine monomers is a critical step in the formation of high-performance polybenzoxazine thermosets. Research into the use of Lewis acids (e.g., AlCl₃, PCl₅, ZnCl₂) as catalysts has shown that they can tailor the polymerization mechanism and the structure of the resulting polymer. researchgate.net Future studies could investigate how the 6-iodo substituent influences the polymerization kinetics and the properties of the final material, both in neat thermal polymerization and in the presence of various catalysts. The electronic effects of the iodine atom could alter the ring-opening polymerization process, potentially leading to polymers with unique thermal or mechanical properties. researchgate.net

Organocatalysis: The development of organocatalytic systems for the synthesis of chiral benzoxazine derivatives is a significant trend. researchgate.net For instance, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of 2H-1,4-benzoxazines. organic-chemistry.org Applying these methods to iodinated precursors could provide access to enantiomerically pure 6-iodobenzoxazine derivatives, which is of great interest for pharmaceutical and materials science applications. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of iodinated benzoxazine derivatives, the integration of modern automation and flow chemistry techniques is essential.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. A solvent-free continuous flow process for producing benzoxazine monomers has been successfully established. bohrium.comresearchgate.net Applying this technology to the synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo- could lead to a more efficient, safer, and scalable manufacturing process. bohrium.comacs.org Flow reactors could also be used to perform the subsequent functionalization reactions on the iodinated scaffold in a continuous fashion.

Automated Synthesis Platforms: Automated synthesis platforms can dramatically increase the throughput of compound synthesis, enabling the rapid generation of chemical libraries for screening. researchgate.netnih.gov An automated system could be programmed to perform a series of cross-coupling reactions on the 6-iodo-benzoxazine core, using a diverse set of building blocks. nih.gov This would allow for the systematic exploration of the chemical space around the core scaffold, accelerating the identification of derivatives with desired properties. These platforms often incorporate automated purification steps, further streamlining the drug discovery or materials development workflow.

Computational Design and Experimental Validation of Next-Generation Iodobenzoxazines

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the development of new molecules. This approach will be instrumental in designing the next generation of iodobenzoxazines with precisely tailored functionalities.

In Silico Design and Property Prediction: Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to design novel iodobenzoxazine derivatives and predict their properties before they are synthesized in the lab. nih.govnih.gov For example, computational screening can identify substituents that are likely to impart specific electronic, optical, or biological properties. nih.gov This rational design process saves significant time and resources compared to traditional trial-and-error approaches. Molecular dynamics simulations can further be used to understand the conformational behavior of these molecules and their interactions with biological targets or other materials. nih.govrsc.org

Structure-Property Relationship Studies: By synthesizing a focused library of derivatives (guided by computational design) and characterizing their properties, researchers can build robust structure-property relationship (SPR) models. These models can then be used to refine the design of new molecules with enhanced performance characteristics. For instance, the design of bio-inspired benzoxazines has led to materials with significantly improved adhesive strength and thermal stability. nih.govnih.gov A similar approach could be used to design iodobenzoxazines with specific properties, such as enhanced flame retardancy or specific biological activities.

Experimental Validation: A crucial component of this workflow is the experimental validation of the computational predictions. nih.gov Synthesizing the designed compounds and measuring their properties provides the necessary feedback to refine the computational models. nih.govrsc.org This iterative cycle of design, synthesis, and testing is a hallmark of modern molecular and materials discovery and will be key to unlocking the full potential of the iodinated benzoxazine scaffold.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo-?

Methodological Answer:

The compound can be synthesized via iodination of pre-functionalized benzoxazine precursors . For example, Suzuki-Miyaura cross-coupling using a boronate ester intermediate (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative) allows regioselective introduction of iodine at the 6-position . Alternatively, catalytic hydrogenation of nitro-substituted benzoxazines (e.g., 7-nitro derivatives) using cobalt single-atom catalysts derived from metal-organic frameworks (MOFs) provides a high-yield pathway . Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the benzoxazine scaffold and iodine substitution. Key signals include aromatic protons (δ 6.5–7.5 ppm) and the oxazine ring protons (δ 3.8–4.5 ppm) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., [M+H] for CHINO).

- FT-IR : Absorbance at ~1250 cm (C-O-C stretching) and ~500 cm (C-I stretching) confirms structural motifs .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C to detect decomposition .

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.

- Humidity Tests : Accelerated aging at 40°C/75% RH for 4 weeks, monitoring via HPLC purity checks (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical methods are recommended for quantifying impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a reversed-phase C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile (70:30 → 30:70 gradient) .

- GC-MS : For volatile byproducts (e.g., iodinated side products), employ a DB-5MS column and electron ionization.

- ICP-MS : Quantifies residual iodine content (detection limit ~0.1 ppb) .

Advanced: How can catalytic hydrogenation be optimized for reducing nitro derivatives of this benzoxazine?

Methodological Answer:

MOF-derived cobalt single-atom catalysts (Co-SACs) enhance hydrogenation efficiency:

- Conditions : 10 bar H, 80°C, ethanol solvent, 2-hour reaction time.

- Mechanism : Synergistic effects between Co sites and MOF porosity facilitate nitro → amine conversion with >90% yield .

- Contradictions : Lower yields (<70%) reported with Pd/C catalysts due to iodine-mediated catalyst poisoning. Validate via controlled comparisons .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Key parameters:

- Activation energy for C-I bond cleavage (~25 kcal/mol).

- Fukui indices identify nucleophilic attack sites (C-6 position) .

- MD Simulations : GROMACS can simulate solvation effects in DMSO/water mixtures to assess reaction feasibility .

Advanced: How does this compound interact with biological macromolecules (e.g., DNA or enzymes)?

Methodological Answer:

- DNA Binding Studies : UV-Vis titration and fluorescence quenching (using ethidium bromide displacement) reveal intercalation or groove-binding modes.

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays. IC values >10 µM suggest low inhibition .

Advanced: What strategies enable enantioselective synthesis of substituted benzoxazine derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-morpholinylmethyl groups to induce asymmetry during ring closure (e.g., 3-(4-morpholinylmethyl) derivatives yield >90% ee) .

- Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts achieve enantioselective C–N coupling .

Advanced: How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Methodological Answer:

- SAR Studies : Compare iodine (6-I) vs. bromine (6-Br) analogs:

Advanced: How should researchers resolve contradictions in reported physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.